7-chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine
Description
7-Chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS RN: 89239-22-5) is a heterocyclic compound with the molecular formula C₈H₉ClN₄ and an average molecular mass of 196.638 g/mol . Structurally, it features a pyrazolo[4,3-d]pyrimidine core substituted with chlorine at position 7 and methyl groups at positions 1, 3, and 3. This compound is synthesized via multistep reactions involving alkylation and nucleophilic substitution, as described in and . Key intermediates include 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e][1,2,4]triazine, which undergoes reactions with dibromoethane and sodium borohydride to yield the final product .
Its characterization relies on advanced techniques such as ¹H-NMR, ¹³C-NMR, and HR-MS, confirming the expected molecular architecture and purity . The compound’s low lipophilicity (Clog < −0.1) suggests challenges in bioavailability, a critical factor in its pharmacological development .
Properties
IUPAC Name |
7-chloro-1,3,5-trimethylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-4-6-7(13(3)12-4)8(9)11-5(2)10-6/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWESROVLRYCPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=C(N=C2Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537360 | |
| Record name | 7-Chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89239-22-5 | |
| Record name | 7-Chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Cyclized Products: More complex heterocyclic compounds can be formed through cyclization reactions.
Scientific Research Applications
Toll-Like Receptor Agonism
One of the most promising applications of 7-chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine is its role as an agonist for Toll-like receptor 7 (TLR7). TLR7 is a crucial component of the immune system that recognizes viral RNA and activates immune responses. Compounds that activate TLR7 are being researched for their potential in treating various cancers and infectious diseases.
Case Study : A recent patent (WO2021154669A1) highlights the compound's efficacy in activating TLR7, suggesting its use in combination therapies for cancers such as acute myeloid leukemia and lymphoma. The study reported an EC50 value of less than 1000 nM for TLR7 activation in human whole blood assays, indicating strong bioactivity .
Anti-Cancer Therapeutics
The compound's ability to modulate immune responses positions it as a candidate for cancer immunotherapy. By stimulating TLR7, it may enhance the efficacy of existing cancer treatments or serve as a standalone therapy.
Research Findings :
- Studies show that TLR7 agonists can improve the effectiveness of vaccines and other immunotherapies by promoting a more robust immune response against tumors .
- The compound's structural similarities to other known TLR agonists suggest it may share similar pathways in activating immune responses against cancer cells.
Synthesis and Derivatives
The synthesis of this compound has been well-documented, providing a foundation for creating derivatives with enhanced activity or specificity. Various synthetic routes have been explored to modify its structure for improved pharmacological properties.
| Synthetic Route | Yield (%) | Key Reagents |
|---|---|---|
| Phosphorus Pentachloride Method | 98% | Phosphorus pentachloride, trichlorophosphate |
| Alkylation Reactions | Variable | Alkyl halides |
Mechanism of Action
The mechanism of action of 7-chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine primarily involves the inhibition of specific protein kinases. The compound binds to the ATP-binding site of kinases such as CDKs and EGFR, thereby preventing the phosphorylation of target proteins . This inhibition disrupts cellular signaling pathways that are crucial for cell proliferation and survival, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Table 1: Molecular Descriptors of Selected Compounds
| Compound | Molecular Formula | Clog P | Molar Refractivity (MR) | |
|---|---|---|---|---|
| Target Compound | C₈H₉ClN₄ | <−0.1 | 52.3 | |
| Compound 3 | C₇H₁₀N₄O | −0.5 | 48.7 | |
| Compound 7 | C₁₃H₁₈N₄O₄S | −0.1 | 78.9 |
Anticancer and Kinase Inhibition
In contrast, compound 8a (a minor byproduct) exhibited moderate kinase inhibition against CDK2/cyclin E (IC₅₀ = 12 μM), likely due to its unique sulfonyl and hydroxyl substituents .
Antiviral Potential
Molecular docking studies (Table 6 in ) revealed that all synthesized acyclonucleosides, including the target compound’s analogs, bind to thymidine kinase (TK) with affinities comparable to aciclovir (ΔG = −7.2 kcal/mol).
Spectroscopic and Stability Profiles
UV-Vis spectra () indicate that the target compound and its analogs exhibit pH-dependent absorption maxima. For instance, compound 2 shows a λmax shift from 270 nm (pH 2) to 290 nm (pH 10), reflecting protonation-deprotonation effects at the pyrimidine nitrogen. This contrasts with aciclovir, which lacks such pH sensitivity .
Biological Activity
7-Chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects and its role as a Toll-like receptor (TLR) agonist.
- IUPAC Name: this compound
- Molecular Formula: C7H7ClN4
- Molecular Weight: 182.61 g/mol
- CAS Number: 1500962-93-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in cancer treatment and immune modulation.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance:
- Epidermal Growth Factor Receptor (EGFR) Inhibition: Compounds structurally related to pyrazolo[4,3-d]pyrimidines have been synthesized and tested for their ability to inhibit EGFR. One study highlighted the synthesis of several derivatives that demonstrated potent anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably, some compounds exhibited IC50 values as low as 0.016 µM against wild-type EGFR and showed efficacy against mutant forms as well .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
| 12b | EGFR WT | 0.016 |
| 12b | EGFR T790M | 0.236 |
These findings suggest that modifications to the pyrazolo[4,3-d]pyrimidine scaffold can enhance anticancer activity.
TLR Agonist Activity
Another significant aspect of this compound is its role as a TLR7 agonist. TLRs are crucial components of the immune system that recognize pathogens and activate immune responses.
- Mechanism of Action: The activation of TLR7 by compounds like this compound can induce the secretion of type I interferons (IFNα and IFNβ), which are vital for antiviral responses . This property positions the compound as a potential therapeutic agent in cancer immunotherapy.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies on Cancer Cell Lines: The compound was tested against various cancer cell lines to assess its cytotoxicity and mechanism of action. Results indicated that it could induce apoptosis and arrest the cell cycle in specific phases .
- TLR7 Activation Studies: In a study focusing on TLR agonists, it was found that compounds with a pyrazolo[4,3-d]pyrimidine structure could effectively activate TLR7 at concentrations below 1000 nM . This suggests potential applications in enhancing immune responses against tumors.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine, and how can reaction conditions be optimized for yield?
- Methodology :
- Bromination : Start with ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate (precursor). Brominate using HBr/AcOH to introduce bromomethyl groups (e.g., compound 2 in ) .
- Nucleophilic Substitution : React brominated intermediates with nucleophiles like malononitrile or ethyl cyanoacetate. For example, compound 2 reacts with malononitrile to form fused pyridopyrimidine derivatives (e.g., compound 4a) .
- Optimization : Adjust temperature (e.g., 50°C for cyclization), solvent choice (ethanol or 1,4-dioxane), and stoichiometry. Use catalysts like HCl for acid-mediated cyclization (e.g., 52.7% yield in ) .
Q. How is structural confirmation of this compound performed using spectroscopic methods?
- Spectroscopic Analysis :
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1650–1690 cm⁻¹, NH/CN stretches at 3100–3350 cm⁻¹) .
- ¹H NMR : Look for characteristic signals:
- Methyl groups (δ 1.09–2.50 ppm as triplets or singlets) .
- Aromatic protons (δ 7.26–7.62 ppm) and NH protons (δ 5.77–11.60 ppm, exchangeable with D₂O) .
- Elemental Analysis : Validate molecular formula (e.g., C₈H₈ClN₃ for related derivatives in ) .
Q. What in vitro models are typically used to assess its antimicrobial activity?
- Experimental Design :
- Test Organisms : Use Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) .
- Concentrations : Prepare solutions at 1–5 mg/mL. Use agar diffusion assays with inhibition zone diameter (IZD) as the metric .
- Controls : Compare with standard antimicrobials (e.g., Chloramphenicol for bacteria, Terbinafine for fungi) .
Advanced Research Questions
Q. How can conflicting bioactivity data between studies be resolved?
- Resolution Strategies :
- Purity Assessment : Verify compound purity via HPLC or TLC. Impurities (e.g., unreacted intermediates) may skew results .
- Standardize Assays : Ensure consistent microbial strains, culture conditions (e.g., pH, temperature), and solvent controls (e.g., DMSO concentration ≤1%) .
- Replicate Under Varied Conditions : Test activity across multiple concentrations (e.g., 0.1–10 mg/mL) to identify dose-dependent trends .
Q. What strategies are effective in designing derivatives to enhance kinase inhibitory activity?
- Derivative Design :
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position to enhance binding to kinase active sites (e.g., EGFR inhibition in ) .
- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict interactions with kinase domains (e.g., ATP-binding pockets) .
- Biological Screening : Test derivatives against kinase panels (e.g., CDK2, VEGFR2) using enzymatic assays (IC₅₀ determination) .
Q. How to analyze reaction by-products and optimize purification methods?
- By-Product Analysis :
- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress and identify side products (e.g., uncyclized intermediates) .
- Chromatographic Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC (C18 columns, acetonitrile/water mobile phase) .
- Optimization :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Temperature Control : Maintain low temperatures (0–5°C) during acid-mediated cyclization to minimize decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
